4-(4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound characterized by a unique molecular structure that incorporates multiple heterocyclic rings and functional groups. This compound is part of a broader class of pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound's intricate design allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical pathways, often involving multi-step processes that yield high-purity products suitable for research and development. It is commercially available from several chemical suppliers and has been the focus of numerous academic studies due to its promising biological properties.
This compound falls under the category of heterocyclic organic compounds, specifically pyrimidine derivatives. It is classified as a pharmaceutical intermediate due to its potential applications in drug development, particularly in the fields of oncology and neurology.
The synthesis of 4-(4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves several key steps:
The synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products. Advanced techniques such as automated reactors may be used in industrial settings to enhance efficiency.
The molecular structure of 4-(4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C20H24F3N7O |
Molecular Weight | 409.4 g/mol |
IUPAC Name | 4-(4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine |
InChI | InChI=1S/C20H24F3N7O/c1-15(23)20(22)26... |
InChI Key | OWYMWLIJBZCVCC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C(F)(F)F |
The compound features a complex arrangement of atoms including nitrogen, oxygen, carbon, and fluorine, which contribute to its unique properties and interactions with biological systems.
4-(4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine undergoes several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 4-(4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets within cells:
The physical properties of 4-(4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Soluble in organic solvents |
The chemical properties include stability under normal conditions but may vary based on environmental factors such as pH and temperature.
The compound has several applications in scientific research:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5